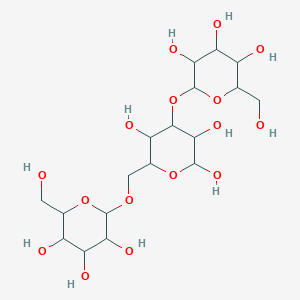

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

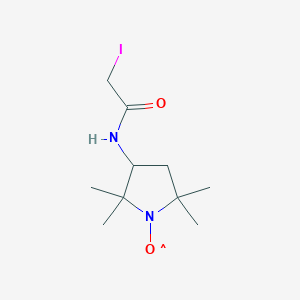

The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose involves key steps such as the formation of beta-mannosidic linkage through 1-O-alkylation and glycosylation reactions. Kaur and Hindsgaul (1991) described a simple synthesis method using octyl iodide and acetobromomannose for glycosylation, demonstrating its utility as an acceptor for N-acetylglucosaminyltransferase-I activity (Kaur & Hindsgaul, 1991). Another significant synthesis approach involves the use of chemical synthesis for creating enzyme substrates and reference standards in studies related to the biosynthesis of N-linked oligosaccharides (Hällgren & Hindsgaul, 1994).

Molecular Structure Analysis

The molecular structure of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose has been elucidated through various analytical techniques, including X-ray crystallography. Srikrishnan, Chowdhary, and Matta (1989) determined the crystal and molecular structure of a related mannosyl disaccharide, providing insights into the conformations and intermolecular interactions within these molecules (Srikrishnan, Chowdhary, & Matta, 1989).

Applications De Recherche Scientifique

1. Synthesis and Reactivity

The research by Crich and Sharma (2008) demonstrates the selective formation of C-glycosides from 2,3-Di-O-benzyl-4,6-O-benzylidene-thiohexopyranosides, a related compound to 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose, showing the importance of these compounds in stereoselective synthesis (Crich & Sharma, 2008).

2. Binding and Structural Analysis

Sayers and Prestegard (2002) studied the conformation of a trimannoside, including 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose, bound to mannose-binding protein. This research highlights the structural details and conformational changes in this sugar when interacting with proteins, crucial for understanding protein-carbohydrate interactions (Sayers & Prestegard, 2002).

3. Lectin-Carbohydrate Interaction Studies

Mandal et al. (1994) investigated the binding specificity of concanavalin A with 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose, revealing insights into the lectin's extended binding site and carbohydrate interactions, essential for understanding lectin function and designing lectin inhibitors (Mandal et al., 1994).

4. Glycosylation Reactions

Kaur and Hindsgaul (1991) focused on the synthesis of octyl 3,6-Di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its role as an acceptor in N-acetylglucosaminyltransferase-I assays. This study underscores the compound's utility in biochemical synthesis and enzyme activity studies (Kaur & Hindsgaul, 1991).

5. Synthesis of Complex Carbohydrates

Mukherjee et al. (2000) conducted a study involving the synthesis of complex carbohydrates including 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose. This research provides valuable information for the synthesis of complex carbohydrates and their potential applications in various biological studies (Mukherjee et al., 2000).

Mécanisme D'action

Target of Action

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose, also known as 2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol, is a glycoside compound . It is frequently utilized in glycobiology research to investigate carbohydrate-protein interactions and enzymatic activities . .

Result of Action

It is known to be an inhibitor of phage g13 , suggesting it may have antiviral properties.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZMZIMBDAXZCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392999 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose | |

CAS RN |

121123-33-9 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

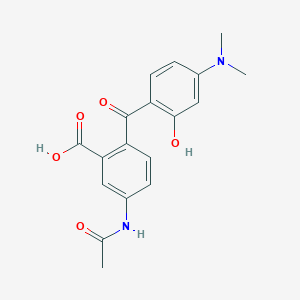

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)